molecular formula C7H6ClNO2 B8792934 1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone

1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone

Cat. No. B8792934
M. Wt: 171.58 g/mol
InChI Key: MUGPHNWIVHZTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(3-chloro-5-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)7-6(8)2-5(11)3-9-7/h2-3,11H,1H3

InChI Key

MUGPHNWIVHZTLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.8 g of the 1-(3,5-dichloropyridin-2-yl)ethanone prepared in Step 1 in Synthetic Example 2 and 13.8 g of potassium carbonate in 20 ml of dimethylsulfoxide, 5.9 g of acetaldoxime was added, and the mixture was stirred at 80° C. for 4 hours. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, mixed with 50 ml of water and washed with diethyl ether (30 ml×1), the resulting aqueous layer was acidified with 6N aqueous hydrochloric acid and extracted with ethyl acetate (25 ml×2). The resulting organic layers were combined, dried over saturated aqueous sodium chloride and then anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.0 g of desired crude product as brown crystals. The crystals were used in the next step without further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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